1-Ethyl-4-methoxynaphthalene
Description
1-Ethyl-4-methoxynaphthalene (CAS: Not explicitly listed in evidence; molecular formula: C₁₃H₁₄O, molecular weight: 186.25 g/mol) is a substituted naphthalene derivative featuring an ethyl group at the 1-position and a methoxy group at the 4-position. This compound is primarily used in organic synthesis, such as in the preparation of methoxy-substituted naphthalene derivatives via photoredox catalysis, as demonstrated in a study yielding 51% isolated product purity under optimized conditions . Its physicochemical properties include low polarity due to the ethyl and methoxy substituents, which influence solubility and reactivity.
Properties
Molecular Formula |
C13H14O |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethyl-4-methoxynaphthalene |
InChI |
InChI=1S/C13H14O/c1-3-10-8-9-13(14-2)12-7-5-4-6-11(10)12/h4-9H,3H2,1-2H3 |
InChI Key |
MCOSCCSVPFLZOD-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C2=CC=CC=C12)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-4-methoxynaphthalene can be synthesized through several methods. One common approach involves the alkylation of 4-methoxynaphthalene with ethyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the synthesis of 1-ethyl-4-methoxynaphthalene may involve continuous flow reactors to ensure efficient mixing and heat transfer. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the reaction, and the process may be optimized for high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-4-methoxynaphthalene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding dihydro derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the naphthalene ring. Common reagents include halogens (e.g., bromine) and nitrating agents (e.g., nitric acid).
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for bromination.
Major Products:
Oxidation: Naphthoquinones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated naphthalenes.
Scientific Research Applications
1-Ethyl-4-methoxynaphthalene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-methoxynaphthalene depends on the specific reaction or application. In electrophilic aromatic substitution reactions, the methoxy group activates the naphthalene ring towards electrophilic attack, while the ethyl group provides steric hindrance. This combination influences the regioselectivity of the reactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The following table summarizes key structural and functional differences between 1-ethyl-4-methoxynaphthalene and related compounds:
Physicochemical Properties
- Polarity and Solubility: The ethyl group in 1-ethyl-4-methoxynaphthalene increases hydrophobicity compared to 1-methoxynaphthalene, reducing water solubility. In contrast, 1-methoxy-4-nitronaphthalene exhibits higher polarity due to the electron-withdrawing nitro group .
Reactivity :
- The methoxy group in 1-ethyl-4-methoxynaphthalene directs electrophilic substitution to the para position, similar to 1-methoxynaphthalene .
- Nitro-substituted analogs (e.g., 1-methoxy-4-nitronaphthalene) are more reactive in reduction or nucleophilic substitution reactions due to the nitro group’s electron-deficient nature .
Toxicological Profiles
While direct toxicity data for 1-ethyl-4-methoxynaphthalene are absent, insights can be drawn from structurally similar compounds:
- 1-Methylnaphthalene: Chronic inhalation exposure in rodents causes respiratory inflammation and hepatic hypertrophy, with a reported NOAEL (No Observed Adverse Effect Level) of 10 mg/m³ .
- Nitro Derivatives : 1-Methoxy-4-nitronaphthalene may pose mutagenic risks, as nitro groups are associated with DNA adduct formation .
Biological Activity
1-Ethyl-4-methoxynaphthalene (C13H14O), a compound derived from naphthalene, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its anti-inflammatory, antifungal, and anticancer effects, supported by various studies and data.
Chemical Structure and Properties
1-Ethyl-4-methoxynaphthalene is characterized by the following structure:
- Chemical Formula : C13H14O
- Molecular Weight : 198.25 g/mol
- CAS Number : 18711828
The compound features an ethyl group and a methoxy group attached to the naphthalene ring, which influences its biological interactions.
1. Antifungal Activity
Recent studies have indicated that derivatives of methoxynaphthalene, including 1-ethyl-4-methoxynaphthalene, exhibit significant antifungal properties. For instance, research on similar compounds demonstrated their efficacy against various fungal strains, suggesting that modifications in the naphthalene structure can enhance antifungal activity. The minimal inhibitory concentration (MIC) values for related compounds ranged from 0.75 to 6.9 μM against Paracoccidioides brasiliensis, highlighting the potential of these derivatives in treating fungal infections .
2. Anti-inflammatory Effects
Naphthalene derivatives have been noted for their anti-inflammatory properties. In vitro studies have shown that certain compounds can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests a mechanism through which 1-ethyl-4-methoxynaphthalene could exert protective effects against inflammation-related diseases.
3. Anticancer Potential
Several studies have explored the anticancer potential of naphthalene derivatives. For example, hybrids containing naphthalene moieties were evaluated for their antiproliferative activity against human cancer cell lines like HepG2 (liver cancer) and MCF-7 (breast cancer). Compounds similar to 1-ethyl-4-methoxynaphthalene showed promising cytotoxic effects, leading to apoptosis in cancer cells via caspase activation .
Case Study 1: Antifungal Activity Assessment
A study evaluated the antifungal activity of modified naphthoquinone derivatives against Paracoccidioides spp. The results indicated that modifications similar to those in 1-ethyl-4-methoxynaphthalene could lead to enhanced antifungal efficacy, with some derivatives achieving MIC values as low as 0.5 µg/mL .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| AOS | 0.5 | Antifungal |
| Other Derivative | 8 - 32 | Antifungal |
Case Study 2: Anticancer Activity
In another study focusing on the anticancer properties of naphthalene derivatives, it was found that specific modifications led to increased cytotoxicity in HepG2 cells, with significant induction of apoptosis measured by caspase-3 levels .
| Compound | Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|---|
| Compound A | HepG2 | 10 | 22.86 |
| Compound B | MCF-7 | 15 | 18.00 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
